Lurtotecan dihydrochloride
Vue d'ensemble
Description
Lurtotecan, also known as OSI-221 and NX-211, is a clinically active water-soluble camptothecin analogue . It has been formulated into a low-clearance unilamellar liposome, NX 211 . Lurtotecan is under investigation in clinical trial NCT00022594 (Liposomal Lurtotecan in Treating Patients With Metastatic or Locally Recurrent Head and Neck Cancer) .
Molecular Structure Analysis
The molecular formula of Lurtotecan dihydrochloride is C28H30N4O6 . The InChIKey is RVFGKBWWUQOIOU-NDEPHWFRSA-N . Unfortunately, the specific details about the molecular structure are not provided in the available resources.
Chemical Reactions Analysis
Lurtotecan is a topoisomerase I inhibitor . The camptothecin-based topoisomerase I inhibitors are an important emerging class of oncology drugs that inhibit the ability of DNA topoisomerase I to relax torsionally strained DNA . The relaxation reaction involves single-strand cleavage and the formation of a short-lived catalytic intermediate referred to as a "cleavable complex" . Camptothecin and many of its analogues bind to and stabilize the cleavable complex, thereby preventing religation of the DNA strands and converting an essential nuclear enzyme into a cellular poison .
Physical And Chemical Properties Analysis
Lurtotecan is a water-soluble camptothecin analogue . It has been formulated into a low-clearance unilamellar liposome, NX 211 . The volume of distribution is greatly restricted, suggesting altered tissue distribution . Unfortunately, the specific physical and chemical properties are not provided in the available resources.
Applications De Recherche Scientifique
1. Pharmacokinetic Analysis
Lurtotecan, a water-soluble analogue of camptothecin, has been studied for its pharmacokinetics. Research has developed high-performance liquid chromatography assays for accurate determination of lurtotecan levels in human plasma and urine, crucial for understanding its behavior in cancer patients (Loos et al., 2000).
2. Antitumor Efficacy and Biodistribution
Studies have shown that lurtotecan formulated into a low-clearance unilamellar liposome, known as NX 211, exhibits significant therapeutic advantages. It demonstrates increased plasma residence time and enhanced drug delivery to tumor sites, resulting in improved antitumor activity compared to free lurtotecan (Emerson et al., 2000).
3. Mechanism of Action in Cancer Treatment
Lurtotecan liposome formulation has shown to inhibit DNA replication by stabilizing the topoisomerase I-DNA covalent complex, leading to DNA breakages and apoptosis. This mechanism is particularly relevant in cancer therapy where DNA replication is often uncontrolled (Qeios, 2020).
4. Clinical Trials and Efficacy
Clinical trials, such as the study of liposomal lurtotecan in women with relapsed epithelial ovarian cancer, provide insights into the drug's efficacy and optimal administration schedules. These studies help in refining treatment protocols for better therapeutic outcomes (Dark et al., 2005).
5. Drug Metabolism and Toxicity Studies
Research into the urinary excretion of lurtotecan helps predict its hematologic toxicity, contributing to safer dosage and administration practices. This is crucial in minimizing adverse effects while maintaining therapeutic efficacy (Kehrer et al., 2002).
Propriétés
IUPAC Name |
(18S)-18-ethyl-18-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-6,9,20-trioxa-13,24-diazahexacyclo[12.11.0.03,12.05,10.015,24.017,22]pentacosa-1,3,5(10),11,13,15,17(22)-heptaene-19,23-dione;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6.2ClH/c1-3-28(35)20-11-22-25-18(14-32(22)26(33)19(20)15-38-27(28)34)17(13-31-6-4-30(2)5-7-31)16-10-23-24(12-21(16)29-25)37-9-8-36-23;;/h10-12,35H,3-9,13-15H2,1-2H3;2*1H/t28-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIWMYRMOGIXGG-ZXVJYWQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165965 | |
Record name | Lurtotecan dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lurtotecan dihydrochloride | |
CAS RN |
155773-58-3 | |
Record name | Lurtotecan dihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155773583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lurtotecan dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LURTOTECAN DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S31P37BX03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.